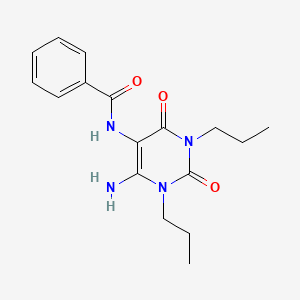

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-3-10-20-14(18)13(16(23)21(11-4-2)17(20)24)19-15(22)12-8-6-5-7-9-12/h5-9H,3-4,10-11,18H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCFOAPACPQDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668879 | |

| Record name | N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94781-75-6 | |

| Record name | N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling of 5,6-Diaminouracil with Carboxylic Acids Using Carbodiimide Reagents

- Reagents: 5,6-diaminouracil derivative (bearing dipropyl substitutions), carboxylic acid (benzamide or substituted benzamide), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent.

- Solvent: Dimethylformamide (DMF).

- Base: N,N-Diisopropylethylamine (DIPEA) to neutralize the acid formed.

- Conditions: Room temperature, reaction time typically 5–10 minutes.

- Workup: Addition of water to precipitate the product, filtration, washing with water, and drying under reduced pressure.

- Yield: Typically above 80%, with isolated yields reported up to 85% for the target compound.

- Advantages: Mild conditions, fast reaction, high regioselectivity yielding only the 5-carboxamido derivative, no need for hazardous chlorinating reagents.

- Notes: The reaction tolerates various substituted carboxylic acids and diaminouracil derivatives, allowing for structural diversity.

Activation of Carboxylic Acid via Acid Chloride Formation

- Reagents: Carboxylic acid converted to acid chloride using chlorinating agents (e.g., thionyl chloride), followed by reaction with 5,6-diaminouracil.

- Conditions: Typically longer reaction times (~16 hours), moderate yields (~65%).

- Drawbacks: Use of hazardous chlorinating reagents, less stable acid chlorides, more demanding storage and handling.

- Application: Used for multigram-scale synthesis but less preferred due to safety and efficiency concerns.

Alternative Routes

- Condensation of 5,6-diaminouracils with aldehydes to form imines followed by oxidative cyclization is a known route for related xanthine derivatives but less common for direct preparation of the benzamide derivative.

- Other cyclization methods using sodium hydroxide, methylate, trimethylsilyl polyphosphate, hexamethyldisilazane, or phosphorus pentoxide are used for downstream transformations rather than initial amidation.

Detailed Reaction Scheme and Conditions (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5,6-Diaminouracil derivative + Benzamide derivative + EDC-HCl + DIPEA in DMF | Coupling reaction at room temperature, 5–10 min | 85 | High regioselectivity, mild conditions |

| 2 | Precipitation by addition of water | Product isolation by filtration and washing | - | Simple workup |

| 3 | Drying under reduced pressure | Final product obtained as off-white solid | - | Purity confirmed by NMR and X-ray crystallography |

Research Findings and Analytical Data

- Regioselectivity: Confirmed by single-crystal X-ray crystallography and multidimensional NMR, showing exclusive formation of the 5-carboxamido derivative without 6-carboxamidouracil isomers.

- Reaction Efficiency: The optimized method allows for rapid synthesis (5–10 minutes) with yields consistently above 80%, scalable from 60 mg to 1.5 g without loss of efficiency.

- Purity: Products precipitate directly from the reaction mixture, minimizing purification steps.

- Thermal Properties: Melting point of the compound is reported around 121–124°C.

- Spectroscopic Characterization: 1H NMR (600 MHz) confirms the expected chemical shifts consistent with the structure.

Summary Table of Preparation Methods

| Method | Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbodiimide-mediated coupling (EDC-HCl) | 5,6-Diaminouracil + Carboxylic acid + EDC-HCl + DIPEA | 5–10 min | 80–85 | Fast, mild, high regioselectivity, scalable | Requires dry DMF, moisture sensitive reagents |

| Acid chloride activation | Acid chloride + 5,6-Diaminouracil | ~16 h | ~65 | Established, suitable for large scale | Hazardous reagents, longer time, moderate yield |

| Aldehyde condensation + oxidative cyclization | 5,6-Diaminouracil + Aldehyde + Oxidant | Variable | Variable | Alternative route for related compounds | Less stable intermediates, limited availability |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance:

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Neuroprotective Effects

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has been studied for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress positions it as a potential therapeutic agent.

Case Study:

In a study involving animal models of Alzheimer's disease, the compound was found to significantly reduce cognitive decline and neuroinflammation markers compared to control groups. This suggests its potential utility in treating neurodegenerative disorders.

Modulation of Glutamate Receptors

The compound acts as a modulator of glutamate receptors, which are critical in synaptic plasticity and memory formation. By inhibiting excessive glutamate signaling, it may help prevent excitotoxicity associated with various neurological conditions.

Enzyme Inhibition

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial in certain pathological conditions.

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Pyrimidine Derivatives

Key Observations:

- Melting Points: Bulky substituents (e.g., benzamide, cinnamamide) correlate with high melting points (>320°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectral Trends: $ ^1H \text{ NMR} $ signals for ethyl groups (δ ~1.15 ppm) and propyl chains (expected δ ~0.8–1.5 ppm) are consistent across analogs . IR spectra typically show strong C=O stretches (~1650–1750 cm⁻¹) for oxo and amide groups.

Biological Activity

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Molecular Formula : C19H26N4O3

Molecular Weight : 358.435 g/mol

CAS Number : 137685-77-9

LogP : 2.8086

PSA (Polar Surface Area) : 99.12 Ų

Research indicates that N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against metabolic disorders.

- Antioxidant Properties : It demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems.

- Calcium Channel Modulation : Similar compounds have exhibited calcium antagonist properties, suggesting a potential role in cardiovascular applications.

Antimicrobial Activity

Studies have reported that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Potential

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has been evaluated for its anticancer effects in vitro and in vivo. Key findings include:

- Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : Research suggests that the compound may modulate signaling pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the biological activity of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Results : Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide in laboratory settings?

- Methodological Answer : The synthesis typically involves condensation of a pyrimidine precursor (e.g., 6-amino-1,3-dipropyl-2,4-dioxotetrahydropyrimidine) with benzoyl chloride derivatives under basic conditions. For example, triethylamine in dichloromethane facilitates amide bond formation at room temperature. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product isolation. Monitor reaction progress using TLC or HPLC to optimize stoichiometric ratios and minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC : ≥98% purity verification with a C18 column and mobile phase containing ammonium acetate buffer (pH 6.5) for enhanced resolution .

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substitution patterns and hydrogen bonding in the pyrimidine core.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., theoretical vs. observed m/z).

- X-ray Diffraction : For crystalline derivatives, resolve stereochemical ambiguities in the dioxopyrimidine ring .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at -20°C for long-term stability. Short-term storage (≤6 months) at 2–8°C in a desiccator (silica gel) prevents hydrolysis of the dioxo groups. Periodically assess degradation via HPLC, especially after prolonged storage .

Advanced Research Questions

Q. How can computational methods like quantum mechanical calculations be integrated into reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA calculates activation energies for competing pathways (e.g., amidation vs. cyclization side reactions).

- AI-Driven Optimization : Tools like COMSOL Multiphysics coupled with machine learning algorithms dynamically adjust reaction parameters (solvent polarity, temperature) to maximize yield. This reduces reliance on trial-and-error experimentation .

Q. What statistical approaches are effective in resolving contradictory data from catalytic activity assays involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, catalyst loading). Response surface methodology (RSM) identifies nonlinear interactions between parameters.

- Multivariate Analysis : Use ANOVA to distinguish significant factors from noise. For conflicting kinetic vs. thermodynamic data, orthogonal assays (e.g., isothermal titration calorimetry vs. stopped-flow spectroscopy) validate mechanistic hypotheses .

Q. How can researchers validate the proposed mechanism of action for this compound in enzymatic inhibition studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare ratios to determine rate-limiting steps (e.g., hydrogen abstraction vs. proton transfer).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzyme active sites. Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

- In Situ Spectroscopy : Time-resolved FTIR or Raman captures transient intermediates during enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare multiple computational methods (e.g., DFT vs. semi-empirical PM6) to assess model accuracy.

- Solvent Correction : Incorporate implicit solvent models (e.g., COSMO-RS) to account for dielectric effects overlooked in gas-phase calculations.

- Experimental Cross-Check : Repeat reactions under rigorously controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental artifacts .

Notes on Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.